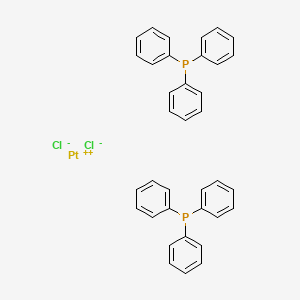

cis-Bis(triphenylphosphine)platinum(II) chloride

Beschreibung

Eigenschaften

IUPAC Name |

platinum(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals. | |

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10199-34-5, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanistic Insights

This exothermic reaction is typically conducted in ethanol or dichloromethane under reflux (60–80°C) for 2–4 hours. The choice of solvent critically influences reaction kinetics: ethanol promotes ligand substitution due to its moderate polarity, while dichloromethane accelerates the reaction but may require rigorous drying to prevent hydrolysis. Excess PPh₃ (2.05 equivalents relative to K₂PtCl₄) ensures complete displacement of chloride ligands and suppresses the formation of trans isomers.

The trans effect of PPh₃ drives the stereoselective formation of the cis isomer. As a strong trans-directing ligand, PPh₃ preferentially occupies positions trans to chloride ligands, stabilizing the cis configuration thermodynamically. Structural analyses confirm the cis geometry, with average bond distances of Pt–P = 2.261 Å and Pt–Cl = 2.346 Å.

Yield and Purity Optimization

Yields range from 85% to 98%, depending on solvent purity and reaction temperature. The patent CN102030784A reports a yield of 92–98% when using absolute ethanol under nitrogen atmosphere at 75–78°C, highlighting the importance of inert conditions to prevent oxidation of PPh₃. Post-synthesis purification involves cooling the reaction mixture to 0°C, filtering the precipitate, and washing with cold ethanol to remove KCl byproducts.

Alternative Synthetic Routes and Isomer Control

Photoisomerization of Trans Isomers

The trans isomer of [PtCl₂(PPh₃)₂], though less common, can undergo photoisomerization to the cis form under UV light. This method is less industrially viable due to low conversion rates (<30%) but provides insight into the photostability of platinum complexes.

Ligand Substitution from Zeise’s Salt

A niche route involves treating potassium trichloro(ethylene)platinate(II) (Zeise’s salt) with PPh₃:

While this primarily yields the trans isomer, prolonged heating or excess PPh₃ induces isomerization to the cis form. This pathway underscores the kinetic vs. thermodynamic control in platinum complex synthesis.

Structural and Spectroscopic Characterization

Crystallographic Data

X-ray diffraction studies reveal distinct bond metrics for cis-[PtCl₂(PPh₃)₂]:

The cis configuration is further corroborated by IR spectroscopy, with ν(Pt–Cl) stretching frequencies at 320–340 cm⁻¹ and ν(Pt–P) at 510–530 cm⁻¹.

Elemental Analysis

Elemental composition of the purified product aligns with theoretical values:

Minor deviations arise from residual solvent or moisture, manageable via vacuum drying.

Industrial-Scale Production and Challenges

Solvent and Temperature Optimization

Industrial protocols favor ethanol due to its low cost and ease of removal. However, reflux conditions (78°C) necessitate precise temperature control to avoid decomposition. Alternative solvents like toluene or THF are avoided due to poor solubility of K₂PtCl₄.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| K₂PtCl₄ + PPh₃ | 92–98 | >99 | High stereoselectivity | Requires inert conditions |

| Zeise’s salt route | 60–70 | 85–90 | Access to trans isomer | Low cis yield |

| Photoisomerization | 20–30 | 70–80 | No byproducts | Impractical for bulk synthesis |

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The chloride ligands in [PtCl₂(PPh₃)₂] are susceptible to substitution by stronger nucleophiles or ligands with higher trans-influence.

Key Reactions:

-

Replacement with Ethylene :

Reaction with Zeise’s salt derivatives yields trans-[PtCl₂(PPh₃)₂], which isomerizes to the cis form under thermal or excess PPh₃ conditions :The cis isomer is thermodynamically favored due to the strong trans effect of PPh₃ .

-

N-Heterocyclic Carbene (NHC) Ligand Exchange :

Substitution with NHC ligands forms mixed-ligand complexes (e.g., [Pt(NHC)(PPh₃)(η²-C₂H₄)]) or fully substituted [Pt(NHC)₂] .

Substitution Kinetics:

| Entering Ligand | Reaction Medium | Rate Constant (k, M⁻¹s⁻¹) | Product | Reference |

|---|---|---|---|---|

| CN⁻ | Aqueous | [Pt(CN)₂(PPh₃)₂] | ||

| NH₃ | Ethanol | [Pt(NH₃)₂(PPh₃)₂]²⁺ |

Isomerization Dynamics

The cis-trans isomerization is influenced by temperature, solvent, and metal ion catalysts.

Metal-Ion Catalyzed Isomerization:

In dimethylformamide (DMF), divalent cations (Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺) accelerate the isomerization via coordination to chloride ligands :

| Catalyst | Activation Energy (Eₐ, kJ/mol) | Rate Increase (vs. uncatalyzed) |

|---|---|---|

| Be²⁺ | 58.3 | 12× |

| Mg²⁺ | 62.1 | 8× |

| Ca²⁺ | 65.8 | 5× |

Mechanism : Metal ions stabilize the transition state by polarizing Pt–Cl bonds, lowering the energy barrier for ligand rearrangement .

Reductive Elimination and Decomposition

Thermal decomposition pathways involve reductive elimination, producing platinum(0) species and hydrocarbons:

Thermal Stability:

-

In CH₂Cl₂ : Decomposition at 80°C yields Pt(0) nanoparticles and ethylene :

-

In Benzene : Forms Pt(0) complexes and alkanes via oxidative C–H bond activation .

Hydrosilylation:

[PtCl₂(PPh₃)₂] catalyzes the addition of Si–H bonds to alkenes. For example, in the hydrosilylation of 1-octene:

Turnover Frequency : 120 h⁻¹ at 25°C .

Reactivity with Organometallic Reagents

Reactions with Grignard or organolithium reagents yield alkyl/aryl platinum complexes:

Stability : Bulky R groups (e.g., t-Bu) enhance thermal stability by steric protection .

Photochemical Reactions

UV irradiation induces ligand dissociation or isomerization:

Wissenschaftliche Forschungsanwendungen

Introduction to cis-Bis(triphenylphosphine)platinum(II) Chloride

This compound , commonly referred to as cis-Pt(PPh₃)₂Cl₂ , is a platinum complex that has garnered significant attention in various fields, including catalysis, organic synthesis, and medicinal chemistry. Its unique structural properties and reactivity make it a valuable compound for both academic research and industrial applications.

Catalysis

Hydrosilylation Reactions

this compound is widely used as a catalyst in hydrosilylation reactions, where it facilitates the addition of silanes to alkenes and alkynes. This reaction is crucial in producing organosilicon compounds used in various applications, from sealants to electronic materials .

Organic Synthesis

The compound serves as a catalyst for various organic transformations. It has been employed in the synthesis of complex organic molecules through reactions such as cross-coupling and substitution reactions. For instance, it can facilitate the formation of carbon-carbon bonds by catalyzing the reaction between aryl halides and organometallic reagents .

Polymerization Processes

In polymer chemistry, this compound has been utilized to initiate polymerization processes. Its ability to coordinate with different ligands allows for the creation of novel polymeric materials with tailored properties .

Medicinal Chemistry

Anticancer Activity

Research has indicated that platinum complexes, including this compound, exhibit significant anticancer properties. They are believed to interact with DNA, leading to the formation of DNA cross-links that inhibit cell division and promote apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cisplatin .

Drug Delivery Systems

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. It can be engineered to release therapeutic agents in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Materials Science

Platinum Plating

this compound is used in electroplating processes to deposit platinum onto various substrates. This application is essential in electronics for creating conductive pathways and enhancing corrosion resistance .

Nanomaterials Synthesis

The compound plays a role in synthesizing platinum nanoparticles, which have applications in catalysis and sensing technologies. The unique properties of these nanoparticles can be tuned by varying the conditions under which they are synthesized .

Case Study 1: Hydrosilylation Catalysis

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of this compound as a catalyst for hydrosilylation reactions involving terminal alkenes. The study highlighted its ability to achieve high selectivity and yield under mild conditions, making it advantageous for industrial applications .

Case Study 2: Anticancer Activity

A comprehensive investigation into the anticancer properties of platinum complexes revealed that this compound exhibited potent cytotoxicity against various cancer cell lines. The study employed various analytical techniques, including NMR and mass spectrometry, to elucidate its mechanism of action at the molecular level .

Wirkmechanismus

The mechanism of action of cis-bis(triphenylphosphine)platinum(II) chloride involves its ability to coordinate with other molecules through its platinum center. The platinum atom can form coordination bonds with various ligands, allowing it to participate in a wide range of chemical reactions. The compound’s square planar geometry and the strong trans effect of the triphenylphosphine ligands play a crucial role in its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical and Chemical Properties

Biologische Aktivität

Cis-Bis(triphenylphosphine)platinum(II) chloride, commonly referred to as cis-Pt(PPh3)2Cl2, is a platinum(II) complex that has garnered significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with unique biological activities attributed to its distinct ligand environment.

Chemical Structure

The structure of this compound is characterized by a square planar geometry where platinum is coordinated to two chloride ions and two triphenylphosphine ligands. The presence of phosphine ligands enhances the lipophilicity and cellular uptake of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily linked to its ability to form DNA adducts upon entering cells. Similar to cisplatin, it interacts with DNA, leading to cross-linking between DNA strands, which disrupts replication and transcription processes. This mechanism ultimately triggers cellular apoptosis or programmed cell death, making it effective against various cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against several human tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cancer cell lines:

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Cisplatin | 2.0 |

| A549 (Lung Cancer) | 4.5 | Cisplatin | 1.5 |

| H460 (Lung Cancer) | 6.0 | Cisplatin | 3.0 |

The data indicate that while this compound is less potent than cisplatin in some cases, it still retains notable cytotoxic effects against resistant cancer cell lines, suggesting potential utility in treating cisplatin-resistant tumors .

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various platinum(II) complexes, this compound was found to exert cytotoxic effects comparable to those of cisplatin on HeLa and A549 cell lines. However, it displayed reduced efficacy against H460 cells, highlighting the variability in response among different cancer types .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the complex forms stable DNA adducts similar to those formed by cisplatin, leading to a similar apoptotic response in cancer cells. The phosphine ligands may enhance cellular uptake and alter the drug's interaction with biomolecules within the cell .

- Resistance Studies : Research has indicated that certain modifications in the ligand environment can lead to enhanced activity against cisplatin-resistant cell lines. This suggests that derivatives of this compound could be developed for improved therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing cis-bis(triphenylphosphine)platinum(II) chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized by reacting platinum(II) chloride (e.g., K₂PtCl₄) with triphenylphosphine (PPh₃) in a reducing solvent like ethanol or acetone. A 1:2 molar ratio of PtCl₂ to PPh₃ is critical to favor the cis-isomer. Heating under reflux for 4–6 hours ensures complete ligand substitution. The product is purified via recrystallization from dichloromethane/hexane mixtures. Yield optimization (70–85%) depends on controlling moisture and oxygen levels, as Pt(II) complexes are sensitive to oxidation .

Q. How can the geometry and purity of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis confirms the cis-square planar geometry, with Pt–Cl and Pt–P bond distances typically ~2.29–2.31 Å and ~2.21–2.23 Å, respectively. Solvent molecules (e.g., chloroform) may co-crystallize, requiring careful disorder modeling during refinement .

- NMR spectroscopy : ³¹P NMR shows a singlet near δ 18–20 ppm (due to equivalent PPh₃ ligands), while ¹H NMR resolves aromatic protons of PPh₃ at δ 7.4–7.6 ppm.

- Elemental analysis : Platinum content (~24.7%) should match theoretical values (C₃₆H₃₀Cl₂P₂Pt; MW 790.56 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles (H335 hazard) .

- Spill management : Collect solids using vacuum tools; avoid dry sweeping to prevent dust dispersion. Contaminated surfaces should be rinsed with ethanol .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling catalysis?

- Methodological Answer : The electron-rich Pt center (due to strong σ-donor PPh₃ ligands) facilitates oxidative addition with aryl halides. However, steric bulk from PPh₃ limits substrate scope. Comparative kinetic studies using substituted PPh₃ (e.g., P(p-tol)₃) reveal that electron-donating groups accelerate transmetalation but may reduce catalytic turnover due to increased steric hindrance . In situ IR and DFT calculations can map electron density distribution and predict reactive intermediates .

Q. What strategies address discrepancies in reported catalytic activity data for this compound?

- Methodological Answer :

- Impurity analysis : Trace Pd or Ni contamination (from synthetic precursors) can artificially enhance activity. Use ICP-MS to verify Pt purity (>99.5%) .

- Solvent effects : Activity in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) varies due to ligand lability. Monitor ligand dissociation via ³¹P NMR .

- Substrate scope validation : Standardize test reactions (e.g., Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid) to benchmark performance across studies .

Q. How can structural disorder in solvated forms of this compound impact crystallographic data interpretation?

- Methodological Answer : Co-crystallized solvents (e.g., chloroform in ) introduce disorder in lattice sites, complicating refinement. Strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion artifacts.

- SQUEEZE/PLATON software to model solvent regions and exclude diffuse electron density.

- Comparative TGA/DSC to quantify solvent content and validate occupancy factors .

Q. What mechanistic insights explain the compound’s role in synthesizing platinaborane clusters?

- Methodological Answer : The cis-Cl ligands act as leaving groups, enabling substitution with borane (BH₃) or carborane precursors. Reaction monitoring via ¹⁹⁵Pt NMR (δ –3500 to –4000 ppm for Pt–B bonds) and XAS (X-ray absorption spectroscopy) reveals Pt–B bond formation kinetics. Steric effects from PPh₃ dictate cluster geometry (e.g., closo vs. nido structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.